RB-005 (CAS 1425049-20-2) Isoform Selectivity vs. Pan-SK Inhibitors
RB-005 demonstrates ~15-fold selectivity for SK1 over the SK2 isoform, a critical differentiator from non-selective pan-SK inhibitors like SKI-II. This selectivity is essential for dissecting the distinct and sometimes opposing roles of SK1 and SK2 in inflammation and cancer .
| Evidence Dimension | Isoform Selectivity (SK1 vs. SK2) |
|---|---|
| Target Compound Data | ~15-fold selectivity for SK1 over SK2 |
| Comparator Or Baseline | SKI-II: Inhibits both SK1 (IC₅₀ = 78 μM) and SK2 (IC₅₀ = 45 μM) [1] |
| Quantified Difference | RB-005 is selective for SK1; SKI-II is a non-selective pan-SK inhibitor with ~1.7-fold selectivity for SK2 |
| Conditions | Recombinant human enzyme assays |
Why This Matters
This selectivity is crucial for researchers investigating the specific role of SK1 in disease models, avoiding confounding effects from SK2 inhibition.
- [1] TargetMol. SKI II (SphK-I2) Datasheet. View Source
